Membrane Disruption Profile: Neutral Compound vs. Pyridinium Salt in Lipid Vesicle Assays
In a 2014 study by Fahs et al., N-Methyl-N-(pyridin-4-yl)isonicotinamide (the neutral analogue) was directly compared with its corresponding pyridinium salt for membrane disruption activity across four lipid vesicle types at a fixed concentration of 187.5 µM. The neutral compound induced 30.0% disruption of DMPG, 34.9% of DMPE, 23.3% of DMPS, and approximately 20–25% of DMPC vesicles. In contrast, the pyridinium salt exhibited potent anticancer activity with EC₅₀ values ranging from 9.8 to 312.5 µM across glioma cell lines, including a chemoresistant short-term culture, following 72 h continuous treatment, with membrane lysis confirmed by trypan blue exclusion [1]. This establishes the neutral compound as a moderate membrane-interactive agent with a distinct activity profile versus the permanently charged, therapeutically active pyridinium form.
| Evidence Dimension | Membrane disruption (% at 187.5 µM) and anticancer potency (EC₅₀) |
|---|---|
| Target Compound Data | DMPG: 30.0%; DMPE: 34.9%; DMPS: 23.3%; DMPC: ~20–25% membrane disruption at 187.5 µM |
| Comparator Or Baseline | Pyridinium salt (methylated, charged derivative): EC₅₀ = 9.8–312.5 µM against glioma cells (including chemoresistant line); membrane lysis confirmed |
| Quantified Difference | Qualitative divergence: neutral compound shows moderate, non-lytic membrane perturbation; pyridinium salt shows potent, lytic anticancer activity |
| Conditions | Isolated phospholipid monolayers (DMPG, DMPE, DMPS, DMPC); glioma cell cytotoxicity assay (72 h continuous treatment) |
Why This Matters
For researchers screening membrane-active anticancer agents, the neutral compound serves as a critical comparator that isolates the contribution of permanent positive charge to cytotoxic potency, enabling mechanistic dissection of structure-activity relationships.
- [1] Fahs S, Rowther FB, Dennison SR, Patil-Sen Y, Warr T, Snape TJ. Development of a novel, multifunctional, membrane-interactive pyridinium salt with potent anticancer activity. Bioorg Med Chem Lett. 2014;24(15):3430-3433. doi:10.1016/j.bmcl.2014.05.087. PMID: 24951329. View Source
